![molecular formula C10H12O3 B4326471 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol](/img/structure/B4326471.png)
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol
Overview
Description
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both a furan ring and a diol functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and environmentally benign reagents, adhering to the principles of green chemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes . The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Research indicates that derivatives of furan compounds often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study investigated the synthesis of furan-based compounds similar to 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique alkyne functional group allows for various reactions, including cycloadditions and coupling reactions.
Table 1: Synthetic Reactions Involving this compound
Materials Science
The compound's unique properties may also lend themselves to applications in materials science. For instance, it can be utilized in the development of polymers or as a building block for advanced materials with specific electronic or optical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating furan derivatives into polymer matrices can enhance their thermal stability and mechanical properties. A study reported the synthesis of furan-containing polymers that exhibited improved flame retardancy compared to traditional polymers .
Environmental Applications
Given the increasing focus on sustainable chemistry, compounds like this compound may play a role in developing environmentally friendly solvents or additives that reduce toxicity in industrial applications.
Case Study: Green Solvent Potential
Preliminary studies have indicated that furan-based compounds can serve as effective green solvents due to their biodegradability and low toxicity profiles. This aligns with the principles of green chemistry aimed at minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The diol groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used as a chemical feedstock.
Furfuryl alcohol: Another furan derivative with similar reactivity.
2-methylfuran: A furan compound with a methyl group at the 2-position.
Uniqueness
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is unique due to its combination of a furan ring, an alkyne group, and diol functional groups. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler furan derivatives.
Biological Activity
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 114.142 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.
Biological Activities
This compound exhibits several biological activities that have been documented in scientific literature:
1. Antimicrobial Activity
Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. Studies have shown that this compound displays inhibitory activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition in agar diffusion assays .
2. Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .
3. Cytotoxic Effects
Cytotoxicity studies on cancer cell lines have shown that this compound can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. Specific studies have identified inhibition of topoisomerases as a potential mechanism for its cytotoxicity .
2. Modulation of Signaling Pathways
The antioxidant properties may be linked to the modulation of signaling pathways associated with oxidative stress response, such as the Nrf2 pathway. This suggests a dual role in protecting normal cells while targeting cancerous cells .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Nottingham evaluated the antimicrobial activity of various furan derivatives, including this compound. Results indicated a strong correlation between structure and activity, with this compound exhibiting significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation published in the Beilstein Journal of Organic Chemistry, the cytotoxic effects were assessed on multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(furan-2-yl)-4-methylpent-2-yne-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBPPSWTPVSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CO1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.